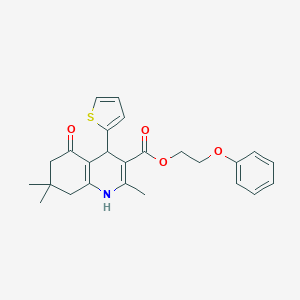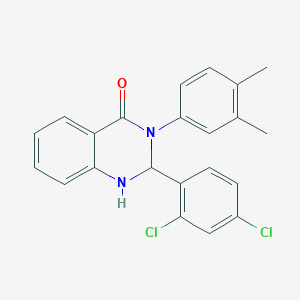![molecular formula C15H14Cl3N3O4 B388745 2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide](/img/structure/B388745.png)
2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, nitrobenzene, and hydrazide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide typically involves multiple steps. One common route starts with the preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride. This intermediate is then reacted with 4-nitrobenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the derivative being studied .
類似化合物との比較
Similar Compounds
- 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2-chloro-N’-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C15H14Cl3N3O4 |
|---|---|
分子量 |
406.6g/mol |
IUPAC名 |
2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H14Cl3N3O4/c1-15(2)9(6-11(17)18)12(15)14(23)20-19-13(22)8-4-3-7(21(24)25)5-10(8)16/h3-6,9,12H,1-2H3,(H,19,22)(H,20,23) |
InChIキー |
GIQCNBWFUYNEGC-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B388663.png)
![methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B388665.png)

![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388668.png)


![2-Phenoxyethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B388671.png)
![3-(2,3-Dimethylphenyl)-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]quinazolin-4-one](/img/structure/B388674.png)

![2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B388678.png)

![5-(4-butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B388680.png)

![5-(3-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388686.png)
